(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide
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Overview
Description
(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features This compound contains a bromo-substituted phenyl ring, a fluorophenyl methoxy group, a cyano group, and a dimethylphenyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide typically involves multiple steps:
Formation of the Bromo-Substituted Phenyl Ring: This step involves the bromination of a suitable phenyl precursor using bromine or a brominating agent under controlled conditions.
Introduction of the Fluorophenyl Methoxy Group: The fluorophenyl methoxy group is introduced through a nucleophilic substitution reaction, where a fluorophenyl methanol derivative reacts with the bromo-substituted phenyl ring.
Formation of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Formation of the Dimethylphenyl Amide Group: The final step involves the formation of the amide bond through a condensation reaction between the cyano-substituted intermediate and a dimethylphenyl amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amide groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The bromo and fluoro groups can participate in substitution reactions, where they are replaced by other functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides under appropriate solvent conditions.
Major Products
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new substituted derivatives with varied functional groups.
Scientific Research Applications
(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine compound with a benzyl group attached to an amine functional group.
Cetylpyridinium Chloride and Domiphen Bromide: Structurally similar compounds used as phosphoethanolamine transferase inhibitors.
Uniqueness
(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide is unique due to its combination of bromo, fluoro, cyano, and amide functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
IUPAC Name |
(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrFN2O2/c1-16-7-9-23(17(2)11-16)29-25(30)20(14-28)12-18-8-10-24(21(26)13-18)31-15-19-5-3-4-6-22(19)27/h3-13H,15H2,1-2H3,(H,29,30)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEMCCCCSDFROM-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)Br)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3F)Br)/C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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